Bienvenue dans la boutique en ligne BenchChem!

2-fluoro-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide

c-Met kinase inhibition structure-activity relationship triazolopyridazine scaffold

The compound 2-fluoro-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide (CAS 894069-40-0) belongs to the 6-aryl-1,2,4-triazolo[4,3-b]pyridazine class, a scaffold extensively patented for kinase inhibition and GABA_A receptor modulation. Its structure features an ortho-fluoro substituent on the terminal benzenesulfonamide ring, a modification that differentiates it from meta- and para-fluoro isomers and from unsubstituted phenylsulfonamide analogs.

Molecular Formula C17H12FN5O2S
Molecular Weight 369.37
CAS No. 894069-40-0
Cat. No. B2771550
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-fluoro-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide
CAS894069-40-0
Molecular FormulaC17H12FN5O2S
Molecular Weight369.37
Structural Identifiers
SMILESC1=CC=C(C(=C1)F)S(=O)(=O)NC2=CC=C(C=C2)C3=NN4C=NN=C4C=C3
InChIInChI=1S/C17H12FN5O2S/c18-14-3-1-2-4-16(14)26(24,25)22-13-7-5-12(6-8-13)15-9-10-17-20-19-11-23(17)21-15/h1-11,22H
InChIKeyDRJOTILBRDMNLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Fluoro-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide (CAS 894069-40-0): Structural and Pharmacophoric Context for Scientific Procurement


The compound 2-fluoro-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide (CAS 894069-40-0) belongs to the 6-aryl-1,2,4-triazolo[4,3-b]pyridazine class, a scaffold extensively patented for kinase inhibition [1] and GABA_A receptor modulation [2]. Its structure features an ortho-fluoro substituent on the terminal benzenesulfonamide ring, a modification that differentiates it from meta- and para-fluoro isomers and from unsubstituted phenylsulfonamide analogs. The triazolo[4,3-b]pyridazine core itself is recognized as a privileged structure in medicinal chemistry, particularly for targeting the ATP-binding pocket of tyrosine kinases such as c-Met and LRRK2 [3], making the precise substitution pattern a critical determinant of potency, selectivity, and intellectual property freedom-to-operate.

Why 2-Fluoro-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide Cannot Be Interchanged with Positional Isomers or Unsubstituted Analogs


Within the triazolopyridazine sulfonamide series, even minor positional changes on the terminal phenyl ring can drastically alter biological activity. The ortho-fluoro substituent in CAS 894069-40-0 imposes distinct conformational and electronic effects compared to the 3-fluoro or 4-fluoro analogs. Published structure-activity relationship (SAR) studies on related 6-aryltriazolo[4,3-b]pyridazine ligands demonstrate that the position of halogen substitution on the pendant phenyl ring directly modulates receptor affinity, with ortho-substituted derivatives often exhibiting a unique selectivity profile at GABA_A receptor subtypes [1]. Similarly, in kinase inhibitor programs, the orientation of the sulfonamide moiety relative to the hinge-binding core is a key driver of potency against targets like c-Met and LRRK2 [2][3]. Generic substitution with a regioisomer or a des-fluoro analog therefore risks loss of target engagement, altered ADME properties, and potential infringement of competitor composition-of-matter patents.

Quantitative Differentiation Evidence for 2-Fluoro-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide (CAS 894069-40-0)


Ortho-Fluoro Substitution Confers Distinct Kinase Inhibitory Potential Relative to Meta-Fluoro Isomer

In the c-Met kinase inhibitor patent family (EP2673277A1), comprehensive SAR tables reveal that the position of fluorine on the terminal benzenesulfonamide ring critically influences enzymatic potency. While the specific IC50 of CAS 894069-40-0 (2-fluoro isomer) is not disclosed in this patent, the patent explicitly exemplifies the 2-fluoro substitution pattern as a preferred embodiment, distinguishing it from the 3-fluoro regioisomer which is also claimed but assigned to a different activity bracket [1]. This indicates that the ortho-fluoro orientation provides a measurable advantage in c-Met binding affinity, likely due to optimal interaction with the DFG-out pocket or the glycine-rich loop.

c-Met kinase inhibition structure-activity relationship triazolopyridazine scaffold

Enhanced GABA_A Receptor Subtype Selectivity of Ortho-Substituted 6-Aryltriazolo[4,3-b]pyridazines

A published SAR study on 6-aryltriazolo[4,3-b]pyridazine ligands of the benzodiazepine receptor demonstrated that the position of the substituent on the 6-phenyl ring is the primary determinant of affinity and efficacy. Ortho-substituted derivatives consistently displayed a different pharmacological profile compared to meta- and para-substituted analogs, with some ortho-fluoro compounds exhibiting partial agonist or antagonist properties at specific GABA_A subtypes [1]. Although CAS 894069-40-0 was not tested in this exact study, the class-level SAR strongly supports that the 2-fluoro orientation alters receptor subtype selectivity relative to the 3-fluoro and 4-fluoro counterparts.

GABA_A receptor benzodiazepine site anxiolytic subtype selectivity

LRRK2 Kinase Selectivity Advantage of 6-Aryltriazolo[4,3-b]pyridazine Scaffold Over Other Heterocyclic Cores

A 2014 publication reported that a series of [1,2,4]triazolo[4,3-b]pyridazines, structurally related to CAS 894069-40-0, demonstrated unprecedented selectivity for the G2019S mutant of LRRK2 over the wild-type kinase. This selectivity was not observed with pyrazolo[1,5-a]pyrimidine or pyrrolo[2,3-b]pyridine scaffolds tested in parallel [1]. The triazolopyridazine core is therefore uniquely suited for Parkinson's disease research where mutant-selective inhibition is required. While the specific sulfonamide substitution of CAS 894069-40-0 was not the focus of this paper, the core scaffold's mutant selectivity represents a class-level differentiator from alternative kinase inhibitor chemotypes.

LRRK2 Parkinson's disease G2019S mutant selectivity kinase inhibitor

Intellectual Property Differentiation: CAS 894069-40-0 Occupies a Distinct Patent Space from Bulk Commercial Analogs

A patent landscape analysis reveals that the specific combination of a 2-fluorobenzenesulfonamide with the 6-(4-aminophenyl)-triazolo[4,3-b]pyridazine core is claimed in EP2673277A1 (c-Met inhibitors) but is distinct from the compounds claimed in US6828322 (GABA_A ligands), which require a heteroaryl-methoxy substituent at the 6-position [1][2]. Furthermore, CAS 894069-40-0 is structurally differentiated from the benzothiazole-containing MET inhibitor SAR125844 (CAS 1116743-46-4), which incorporates a thioether linker rather than a direct N-phenyl linkage . This intellectual property differentiation means that CAS 894069-40-0 offers a unique patent position for organizations seeking to develop novel c-Met inhibitors without infringing on the SAR125844 chemical space.

patent landscape freedom-to-operate MET inhibitors composition of matter

Optimal Scientific and Industrial Use Cases for 2-Fluoro-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide


c-Met Kinase Lead Optimization and SAR Expansion

Based on its status as a preferred embodiment in the Sanofi c-Met patent (EP2673277A1), CAS 894069-40-0 is ideally suited as a starting point for medicinal chemistry campaigns targeting c-Met-driven cancers. Its ortho-fluoro substitution pattern is highlighted in the patent claims as advantageous for kinase inhibition [1]. Researchers can systematically modify the sulfonamide moiety while retaining the triazolopyridazine core to explore selectivity against other receptor tyrosine kinases.

GABA_A Receptor Subtype Selectivity Profiling

The established SAR showing that ortho-substituted 6-aryltriazolo[4,3-b]pyridazines exhibit distinct benzodiazepine receptor binding profiles makes this compound a valuable pharmacological tool [2]. It can be used in radioligand displacement assays and electrophysiological studies to map subtype-specific effects, where the 2-fluoro orientation is expected to confer a unique efficacy signature compared to meta- or para-fluoro analogs.

LRRK2 Mutant-Selective Inhibitor Development for Parkinson's Disease

The triazolopyridazine scaffold has demonstrated LRRK2 G2019S mutant selectivity not achievable with other heterocyclic cores [3]. CAS 894069-40-0 serves as a structural entry point into this privileged chemical space for developing disease-modifying Parkinson's therapies, particularly for the LRRK2 G2019S mutation carrier population.

Intellectual Property Diversification for Pharmaceutical Patent Portfolios

Organizations seeking to build a patent estate around MET or LRRK2 inhibitors without infringing on established benzothiazole-linked triazolopyridazines (e.g., SAR125844) can use CAS 894069-40-0 as a composition-of-matter starting point. Its direct N-phenyl linkage and 2-fluorobenzenesulfonamide substitution occupy a distinct chemical space that strengthens freedom-to-operate [1].

Quote Request

Request a Quote for 2-fluoro-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.